molecular formula C24H24N4O5S2 B11979776 Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B11979776
M. Wt: 512.6 g/mol
InChI Key: PPGLKHPXSRGQEJ-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate is a complex organic compound that incorporates multiple functional groups, including triazole, quinoline, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate typically involves multi-step reactions. One common approach is the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoline-1-amine with various amines and triazole-2-thiol . The reaction conditions often include the use of solvents like ethanol and the presence of a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, solvents like ethanol or chloroform, and catalysts such as palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or amines .

Scientific Research Applications

Diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-2,4-thiophenedicarboxylate involves its interaction with various molecular targets. The triazole and quinoline moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular membranes .

Properties

Molecular Formula

C24H24N4O5S2

Molecular Weight

512.6 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H24N4O5S2/c1-5-32-22(30)19-14(4)20(23(31)33-6-2)35-21(19)25-18(29)12-34-24-27-26-17-11-13(3)15-9-7-8-10-16(15)28(17)24/h7-11H,5-6,12H2,1-4H3,(H,25,29)

InChI Key

PPGLKHPXSRGQEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C

Origin of Product

United States

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